5-Bromothiazole-4-carboxamide
Description
5-Bromothiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQDJCIKCSPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromothiazole. This intermediate can then be converted to this compound through an amide formation reaction using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted thiazole derivatives, while oxidation and reduction can lead to thiazole oxides or reduced thiazole compounds .
Scientific Research Applications
5-Bromothiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromothiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Thiazole-4-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chlorothiazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
2-Aminothiazole: Another thiazole derivative with distinct applications and properties.
Uniqueness: 5-Bromothiazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and other applications .
Biological Activity
5-Bromothiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.
Target of Action:
this compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its bromine atom and carboxamide group play crucial roles in its reactivity and binding affinity.
Mode of Action:
The compound functions through multiple mechanisms:
- Antimicrobial Activity: It inhibits enzymes involved in microbial growth, demonstrating potential as an antimicrobial agent.
- Anticancer Properties: It influences cell signaling pathways and gene expression, leading to apoptosis in cancer cells. Studies have shown that it can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
- Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing cytokine production and inflammation markers.
Cellular Effects:
this compound significantly influences cellular processes by modulating cellular metabolism and signaling pathways. It has been observed to affect gene expression related to cell survival and proliferation.
Molecular Mechanism:
At the molecular level, the compound binds to specific biomolecules, altering their activity. This binding can lead to downstream effects that promote or inhibit various biological functions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 20.81 |
| HepG2 (Liver Carcinoma) | 31.54 |
| HT-29 (Colorectal Cancer) | 25.00 |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating specific types of cancer.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the effectiveness of this compound against drug-resistant bacterial strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant pathogens .
- Cancer Treatment Research : In a preclinical study, the compound was tested on mouse models with induced tumors. Results showed a significant reduction in tumor size correlated with increased apoptosis markers in treated groups compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
